
Bisabolangelone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisabolangelone is a sesquiterpene compound isolated from the plant Angelica polymorpha, which is known for its various biological and pharmacological activities. This compound has been identified as a potent inhibitor of the gastric H+/K±ATPase enzyme, making it a potential therapeutic agent for managing gastric ulcer disease .
Wirkmechanismus
Target of Action
Bisabolangelone, a sesquiterpene derivative, primarily targets the gastric H+/K±ATPase . This enzyme is a member of the P-type ATPase family, which includes Na+/K±ATPase and Ca2±ATPase . These proteins engage in a common catalytic cycle with ion translocation coupled to phosphorylation and dephosphorylation of a conserved aspartate residue . The H+/K±ATPase engages in 2K+/2H+/1ATP electroneutral ion exchange, generating a million-fold H±gradient across the mammalian canalicular membrane of the parietal cell and acidifying the gastric lumen as part of the feeding response .
Mode of Action
This compound interacts with its target, the gastric H+/K±ATPase, through an induced-fit docking simulation . The binding pocket involves the amino acid residues Asp101, Asp102, Tyr105, Leu106, Val296, Phe297, Met299, Ala300, Tyr764, Tyr767, Leu774, Gly777, Cys778, Ile779, Gln889, Tyr893, and Ile952 . Hydrogen bonds are formed between this compound and the amino acid residues Cys778, Gln889, and Tyr893 .
Biochemical Pathways
This compound inhibits the H+/K±ATPase, which is involved in the regulation of gastric acid secretion . This inhibition activity significantly affects the biochemical pathway of gastric acid secretion, leading to a decrease in gastric acidity . Additionally, this compound possesses anti-inflammatory properties, which inhibit LPS-stimulated inflammation through the blocking of NF-kappaB and MAPK pathways in macrophages .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using LC-MS/MS . .
Result of Action
This compound has been found to have significant inhibitory activity on H+/K±ATPase and could be used in the management of gastric ulcer disease . It also exhibits neuroprotective effects on nerve cells by interacting with calcium channels, mainly blocking the voltage-gated calcium channels, and suppressing calcium release from the calcium store .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been reported to be unstable in both basic and acidic media
Biochemische Analyse
Biochemical Properties
Bisabolangelone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and biomolecules. It is known to inhibit the gastric H+/K±ATPase enzyme, which is crucial for acid secretion in the stomach . The binding pocket of this enzyme involves several amino acid residues, including Asp101, Asp102, Tyr105, Leu106, Val296, Phe297, Met299, Ala300, Tyr764, Tyr767, Leu774, Gly777, Cys778, Ile779, Gln889, Tyr893, and Ile952 . Hydrogen bonds are formed between this compound and the amino acid residues Cys778, Gln889, and Tyr893 . Additionally, this compound inhibits the p38 MAPK pathway, which is involved in inflammatory responses .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to have neuroprotective effects on human neuroblastoma SH-SY5Y cells by interacting with calcium channels and blocking voltage-gated calcium channels . This interaction suppresses calcium release from the calcium store, thereby protecting nerve cells from oxidative stress-induced damage . This compound also inhibits the NF-kappaB and MAPK pathways in macrophages, reducing inflammation . Furthermore, it has been reported to inhibit the gastric H+/K±ATPase enzyme in gastric parietal cells, reducing acid secretion and providing anti-ulcer benefits .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound binds to the gastric H+/K±ATPase enzyme, forming hydrogen bonds with amino acid residues Cys778, Gln889, and Tyr893 . This binding inhibits the enzyme’s activity, reducing acid secretion in the stomach . Additionally, this compound inhibits the p38 MAPK pathway by blocking the activation of this kinase, which plays a crucial role in inflammatory responses . It also interacts with calcium channels in nerve cells, blocking voltage-gated calcium channels and suppressing calcium release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity on the gastric H+/K±ATPase enzyme . Long-term studies have demonstrated that this compound continues to provide neuroprotective effects by interacting with calcium channels and reducing oxidative stress-induced damage in nerve cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the gastric H+/K±ATPase enzyme, reducing acid secretion and providing anti-ulcer benefits . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to the gastric mucosa . It is essential to determine the optimal dosage range for this compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its anti-inflammatory and neuroprotective properties. It interacts with enzymes such as the gastric H+/K±ATPase and p38 MAPK, inhibiting their activity and modulating metabolic processes . This compound also affects metabolic flux and metabolite levels by blocking voltage-gated calcium channels in nerve cells, reducing calcium release and protecting against oxidative stress-induced damage .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It has been shown to interact with calcium channels in nerve cells, blocking voltage-gated calcium channels and suppressing calcium release . Additionally, this compound is distributed to gastric parietal cells, where it inhibits the gastric H+/K±ATPase enzyme and reduces acid secretion
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is localized to the gastric parietal cells, where it inhibits the gastric H+/K±ATPase enzyme and reduces acid secretion . In nerve cells, this compound interacts with calcium channels, blocking voltage-gated calcium channels and suppressing calcium release
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bisabolangelone can be synthesized through various chemical reactions involving sesquiterpene precursors. The synthetic routes typically involve the cyclization of linear sesquiterpenes under acidic or basic conditions, followed by oxidation and reduction steps to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Angelica polymorpha using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Bisabolangelone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield this compound derivatives with different pharmacological properties.
Substitution: Substitution reactions involving halogens or other functional groups can modify the chemical structure of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various this compound derivatives with enhanced or modified biological activities. For example, reduction derivatives of this compound have shown better inhibitory activities against H+/K±ATPase compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactions.
Biology: Investigated for its anti-microbial, cytotoxic, and anti-inflammatory properties.
Industry: Used in the development of new pharmaceuticals and as a natural insect deterrent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisabolol: Another sesquiterpene with anti-inflammatory and anti-microbial properties.
Farnesol: A sesquiterpene alcohol with anti-tumor and anti-microbial activities.
Nerolidol: Known for its anti-parasitic and anti-inflammatory effects.
Uniqueness of Bisabolangelone
This compound is unique due to its potent inhibitory effect on the gastric H+/K±ATPase enzyme, which is not commonly observed in other similar sesquiterpenes. This makes it a promising candidate for the development of new treatments for gastric ulcer disease .
Eigenschaften
CAS-Nummer |
30557-81-4 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(2Z,3R,3aR,7aS)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one |
InChI |
InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m0/s1 |
InChI-Schlüssel |
GNWNPLBSEQDDQV-VRBKASCLSA-N |
SMILES |
CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |
Isomerische SMILES |
CC1=CC(=O)[C@@H]2[C@H](C1)O/C(=C\C=C(C)C)/[C@]2(C)O |
Kanonische SMILES |
CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |
Synonyme |
bisabolangelone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


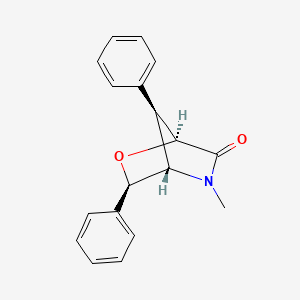
![6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1253638.png)

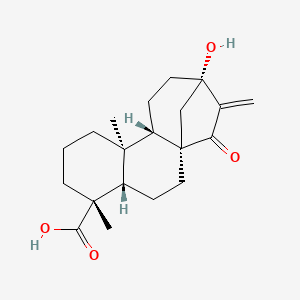
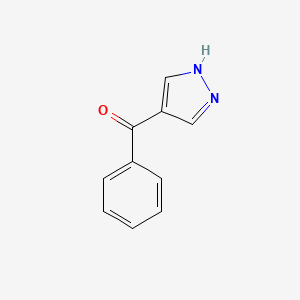


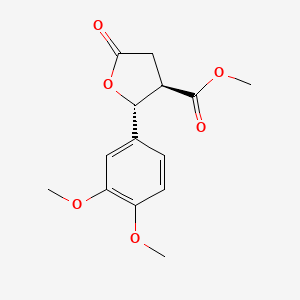
![[14]Annulene](/img/structure/B1253648.png)
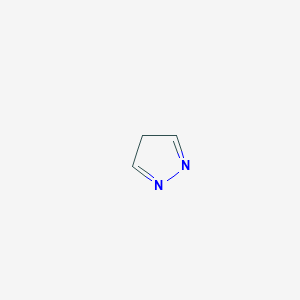
![1-(3-chlorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1253653.png)


![methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B1253659.png)
